6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
6-methyl-N-piperidin-4-ylpyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-8-6-10(13-7-12-8)14-9-2-4-11-5-3-9;;/h6-7,9,11H,2-5H2,1H3,(H,12,13,14);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRZNQZFLHHQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Overview
The compound’s IUPAC name is N-piperidin-4-ylpyrimidin-4-amine;dihydrochloride, with the molecular formula C₁₀H₁₈Cl₂N₄ (molecular weight: 252.18 g/mol). Key structural elements include:
- Pyrimidine core : A six-membered heterocycle with two nitrogen atoms at positions 1 and 3.
- 6-Methyl substitution : A methyl group at position 6 of the pyrimidine ring.
- Piperidin-4-ylamine group : A piperidine ring attached via an amine linkage at position 4.
- Dihydrochloride salt : Protonation of the amine and pyrimidine nitrogen atoms.
Physical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈Cl₂N₄ | |
| Molecular Weight | 252.18 g/mol | |
| GHS Classification | Harmful if swallowed; Skin/Eye Irritant | |
| CAS Number | 1448855-02-4 |
Synthesis Strategies
The synthesis of 6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride involves multi-step reactions, typically requiring:
- Pyrimidine ring formation : Construction of the pyrimidine core with appropriate substituents.
- Piperidine functionalization : Introduction of the piperidin-4-ylamine group.
- Salt formation : Protonation with hydrochloric acid to yield the dihydrochloride salt.
Piperidine Functionalization
The piperidin-4-ylamine group is typically introduced via nucleophilic aromatic substitution (SNAr) or coupling reactions.
Nucleophilic Substitution (Adapted from Patent US8697876B2)
Patent US8697876B2 outlines a method for functionalizing piperidine derivatives:
- Step 1 : React 4-chloropyrimidine with piperidine-4-amine in a polar aprotic solvent (e.g., DMF) using a base (e.g., triethylamine).
- Step 2 : Purify the intermediate via recrystallization.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | N,N-Dimethylformamide (DMF) | |
| Base | Triethylamine | |
| Temperature | 60–70°C |
Salt Formation
The dihydrochloride salt is formed by treating the free base with hydrochloric acid.
Acidification Protocol
- Step 1 : Dissolve the free base in a solvent (e.g., ethanol).
- Step 2 : Add 2 equivalents of HCl gas or concentrated HCl solution.
- Step 3 : Crystallize the product by cooling or solvent evaporation.
Key Challenges and Optimization Strategies
Regioselectivity in Pyrimidine Functionalization
The 6-methyl group’s position requires precise control during synthesis. Potential strategies:
- Directed ortho-metalation : Use directing groups to guide electrophilic substitution.
- Halogenation followed by alkylation : Brominate the pyrimidine ring at position 6, then substitute with a methyl group.
Piperidine Amine Reactivity
The piperidin-4-ylamine may undergo undesired side reactions (e.g., oxidation or dimerization). Mitigation:
Analytical Characterization
Post-synthesis characterization ensures purity and structural integrity.
Spectroscopic Methods
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the piperidine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrimidine or piperidine derivatives.
Scientific Research Applications
6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
6-Methylpyrimidin-4-amine: Lacks the piperidine group, resulting in different chemical properties and biological activities.
N-(Piperidin-4-yl)pyrimidin-4-amine:
4-Aminopyrimidine: A simpler structure with different chemical and biological properties.
Uniqueness
6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride is unique due to the presence of both the methyl and piperidine groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications.
Biological Activity
6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride, identified by its CAS number 1338494-54-4, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antibacterial and antifungal activities, along with synthesis details and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrimidine ring substituted with a methyl group and a piperidine moiety, which are common structural elements in bioactive compounds.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of various piperidine derivatives, including this compound. The compound has been evaluated against several bacterial strains, demonstrating promising activity.
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 | |
| Other Piperidine Derivative | Bacillus mycoides | 0.0098 |
| Candida albicans | 0.039 |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity. The effectiveness against various fungal strains was assessed, revealing moderate to good activity.
Table 2: Antifungal Activity of Piperidine Derivatives
| Compound | Fungal Strain | MIC (mg/mL) |
|---|---|---|
| This compound | Candida albicans | 0.039 |
| Fusarium oxysporum | 0.056 |
These findings suggest that the compound may serve as a candidate for further development in antifungal therapies .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperidine and pyrimidine rings can significantly influence biological activity. Substituents on the piperidine ring enhance antibacterial potency, with electron-donating groups generally increasing activity . For instance, compounds with additional halogen or hydroxyl groups on the phenyl ring displayed stronger inhibition against bacterial strains.
Case Studies
- Case Study on Antibacterial Efficacy : A study examined the effect of various piperidine derivatives on E. coli and S. aureus. The results indicated that derivatives similar to this compound exhibited complete bacterial death within hours at low concentrations .
- Case Study on Antifungal Properties : Another investigation assessed the antifungal effects of this compound against Candida albicans. Results showed significant inhibition at concentrations comparable to established antifungals, suggesting potential for therapeutic applications in treating fungal infections .
Q & A
Q. What are the optimal synthetic routes for 6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride, and how is purity validated?
The compound is typically synthesized via multi-step nucleophilic substitution and cyclization reactions. For example, a pyrimidine core is functionalized with a piperidinyl group under reflux conditions using anhydrous solvents like DCM or THF. The dihydrochloride salt is formed by treating the free base with HCl gas in methanol . Purity is validated using HPLC (>95% by reverse-phase chromatography) and NMR spectroscopy (e.g., absence of extraneous peaks at δ 1.2–2.8 ppm for residual solvents) .
Q. How is the molecular structure confirmed for this compound?
X-ray crystallography is the gold standard. Single crystals are grown via vapor diffusion, and structures are solved using programs like SHELXL . Key parameters include bond angles (e.g., C-N-C in the pyrimidine ring ≈120°) and hydrogen-bonding networks (e.g., N–H⋯Cl interactions stabilizing the dihydrochloride form) . Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 235.1) .
Q. What are the recommended storage conditions to ensure stability?
Store as a solid powder at –20°C in airtight, light-resistant containers. For solutions, use anhydrous DMSO or ethanol, and avoid freeze-thaw cycles to prevent degradation . Stability studies (accelerated testing at 40°C/75% RH) show <5% decomposition over 6 months .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported hydrogen-bonding patterns?
Conflicting hydrogen-bond assignments (e.g., intramolecular vs. intermolecular interactions) are resolved using high-resolution data (≤0.8 Å). SHELXL refinement with anisotropic displacement parameters clarifies electron density maps. For example, weak C–H⋯π interactions in the crystal lattice (distance ~3.2 Å) may be misinterpreted without proper disorder modeling .
Q. What methodologies are used to analyze its biological activity as a kinase inhibitor?
- Enzyme assays : Measure IC₅₀ values against adenosine kinase using ATP-competitive assays (e.g., luciferase-based detection) .
- Molecular docking : Use software like AutoDock Vina to model binding poses, focusing on interactions with the kinase’s hinge region (e.g., pyrimidine N1 forming H-bonds with Glu274) .
- SAR studies : Modify substituents (e.g., methyl group at C6) to assess impact on potency and selectivity .
Q. How are conflicting solubility data addressed in formulation studies?
Discrepancies in aqueous solubility (e.g., 10 mM in DMSO vs. <1 mM in PBS) arise from aggregation or protonation state changes. Use dynamic light scattering (DLS) to detect nanoparticles and pH-solubility profiling (pKa ~8.2 for the piperidinyl group) to optimize buffer conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
